Gallinamide A TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

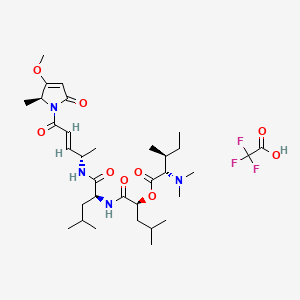

C33H53F3N4O9 |

|---|---|

Poids moléculaire |

706.8 g/mol |

Nom IUPAC |

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1 |

Clé InChI |

LSQVWYLBGSKLOU-VXEXLYRGSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

Gallinamide A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a structurally unique linear depsipeptide, has emerged as a significant natural product with potent and selective inhibitory activity against cysteine proteases. Initially discovered for its modest antimalarial properties, subsequent research has unveiled its primary mechanism of action as a powerful and irreversible inhibitor of human cathepsin L. This technical guide provides an in-depth overview of the discovery and origin of Gallinamide A, detailed experimental protocols for its isolation and key biological assays, a comprehensive summary of its biological activities with corresponding quantitative data, and a visualization of its mechanism of action and discovery workflow.

Discovery and Origin

Gallinamide A was first reported in 2009 following a bioassay-guided fractionation of an organic extract from a Panamanian collection of the marine cyanobacterium, Schizothrix species.[1][2] The isolation was driven by the extract's activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[1][2] Independently, the same compound was isolated from a Floridian species of marine cyanobacteria, Symploca sp., and was named symplostatin 4.[3] Later studies confirmed that Gallinamide A and symplostatin 4 are structurally identical.[3]

The structure of Gallinamide A is characterized by several unusual features, including a 4-(S)-amino-2-(E)-pentenoic acid subunit and a C-terminal methyl-methoxypyrrolinone moiety, which are rare in natural products.[4] Its depsipeptide nature arises from the presence of an ester linkage in its backbone.[5]

Biological Activities and Quantitative Data

Gallinamide A has demonstrated a range of biological activities, primarily centered around its potent inhibition of cysteine proteases.

Antiparasitic Activity

Initially identified for its antimalarial properties, Gallinamide A has shown moderate activity against Plasmodium falciparum.[1][6] Further investigations revealed its potent inhibitory effects on falcipains, the cysteine proteases of P. falciparum.[7] Its antiparasitic scope extends to other pathogens, including Leishmania donovani and Trypanosoma cruzi, the causative agent of Chagas disease, where it inhibits the essential cysteine protease cruzain.[1][8] It has also been identified as a promising agent against schistosomiasis through the inhibition of the cathepsin B1 protease in Schistosoma mansoni.[5]

Anticancer and Antiviral Potential

The primary molecular target of Gallinamide A in human cells is cathepsin L, a lysosomal cysteine protease.[9][10] Cathepsin L is overexpressed in various cancers and is implicated in tumor invasion and metastasis.[9] By irreversibly inhibiting cathepsin L, Gallinamide A presents a potential therapeutic strategy for cancer.[11] Furthermore, as cathepsin L is a host protease utilized by some viruses, including SARS-CoV-2, for cellular entry, Gallinamide A has been investigated as a potential antiviral agent.[12]

Quantitative Inhibitory and Cytotoxic Data

The following tables summarize the key quantitative data for Gallinamide A's biological activities.

| Target Organism/Cell Line | Assay Type | Value | Reference |

| Plasmodium falciparum (W2 strain) | IC50 | 8.4 µM | [1][6] |

| Leishmania donovani | IC50 | 9.3 µM | [1][6] |

| Vero (mammalian) cells | TC50 | 10.4 µM | [1][6] |

| Trypanosoma cruzi (intracellular amastigote) | LD50 | 14.7 nM | [8] |

| HeLa cervical cancer cells | IC50 | 12 µM | [3] |

| HT-29 colon adenocarcinoma cells | IC50 | 17.6 µM | [3] |

Table 1: Antiparasitic and Cytotoxic Activity of Gallinamide A

| Enzyme | Inhibition Parameter | Value | Pre-incubation Time | Reference |

| Human Cathepsin L | IC50 | 47 nM | 0 min | [9] |

| Human Cathepsin L | IC50 | 5.0 nM | 30 min | [9][10] |

| Human Cathepsin L | k_i_ | 9000 ± 260 M⁻¹s⁻¹ | - | [9][10] |

| Human Cathepsin V | IC50 | >140 nM | 30 min | [9] |

| Human Cathepsin B | IC50 | >1600 nM | 30 min | [9] |

| Falcipain-2 | IC50 | 6.78 nM | - | [12] |

| Falcipain-3 | IC50 | 292 nM | - | [12] |

| Cruzain | IC50 | 0.26 nM | - | [8] |

Table 2: Cysteine Protease Inhibition by Gallinamide A

Mechanism of Action: Covalent Inhibition of Cathepsin L

Gallinamide A acts as a potent and selective irreversible inhibitor of human cathepsin L.[9][10] The mechanism of inhibition involves a covalent modification of the active site cysteine residue of the protease.[9][10] This occurs via a Michael addition reaction, where the nucleophilic thiol group of the cysteine attacks the electrophilic β-carbon of the α,β-unsaturated enamide moiety (the "Michael acceptor") within the Gallinamide A structure.[9] This forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[9] The selectivity of Gallinamide A for cathepsin L over other related cathepsins, such as cathepsin V and B, contributes to its potential as a targeted therapeutic agent.[9]

Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

Experimental Protocols

Isolation of Gallinamide A from Schizothrix sp.

The following protocol is based on the initial discovery and isolation of Gallinamide A.[1]

-

Extraction:

-

Thaw the frozen cyanobacterial biomass.

-

Exhaustively extract the material with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Combine the organic extracts and partition against water.

-

Concentrate the organic layer in vacuo to yield a crude extract.

-

-

Fractionation:

-

Subject the crude extract to silica gel flash column chromatography.

-

Elute with a stepwise gradient of hexanes and ethyl acetate (EtOAc), followed by EtOAc and MeOH.

-

Collect fractions and screen for biological activity (e.g., antiplasmodial activity).

-

-

Purification:

-

Subject the active fraction (typically eluting with a higher polarity mixture of hexanes/EtOAc) to further purification using high-performance liquid chromatography (HPLC).

-

Employ a C18 reversed-phase column with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid) to isolate pure Gallinamide A.

-

Caption: Workflow for the isolation of Gallinamide A.

Cathepsin L Inhibition Assay

This protocol is for determining the IC₅₀ of Gallinamide A against human cathepsin L.[9]

-

Reagents and Buffers:

-

Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5.

-

Human recombinant cathepsin L.

-

Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).

-

Gallinamide A stock solution in DMSO.

-

-

Procedure for IC₅₀ Determination with Pre-incubation:

-

Prepare serial dilutions of Gallinamide A in the assay buffer.

-

In a 96-well plate, add the cathepsin L enzyme to the assay buffer.

-

Add the Gallinamide A dilutions to the wells containing the enzyme and pre-incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding the Z-FR-AMC substrate.

-

Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

-

Plasmodium falciparum Growth Inhibition Assay

This is a general protocol based on the use of a [³H]-hypoxanthine incorporation assay.[12]

-

Materials:

-

Synchronized ring-stage P. falciparum culture.

-

Complete parasite culture medium.

-

[³H]-hypoxanthine.

-

Gallinamide A stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of Gallinamide A in the culture medium in a 96-well plate.

-

Add the synchronized parasite culture to each well.

-

Incubate the plate for 24 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.

-

Cytotoxicity Assay (MTT Assay)

This is a standard protocol for assessing the cytotoxicity of Gallinamide A against a mammalian cell line like Vero cells.

-

Materials:

-

Vero cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Gallinamide A stock solution in DMSO.

-

-

Procedure:

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of Gallinamide A to the cells and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the TC₅₀ (Toxic Concentration 50%) value.

-

Conclusion

Gallinamide A stands out as a marine-derived natural product with significant therapeutic potential. Its discovery has not only provided a novel chemical scaffold but has also highlighted the utility of cysteine proteases as drug targets for a variety of diseases, including parasitic infections, cancer, and viral diseases. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development of Gallinamide A and its analogs as next-generation therapeutic agents. The unique structure and potent, selective mechanism of action of Gallinamide A make it a compelling lead compound for drug discovery programs.

References

- 1. Synthesis of gallinamide A analogues as potent falcipain inhibitors and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Falcipain Inhibitors Based on the Natural Product Gallinamide A Are Potent in Vitro and in Vivo Antimalarials - American Chemical Society - Figshare [acs.figshare.com]

- 3. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vliz.be [vliz.be]

- 6. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antimalarial Peptides from Marine Cyanobacteria: Isolation and Structural Elucidation of Gallinamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total synthesis, stereochemical assignment, and antimalarial activity of gallinamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimalarial peptides from marine cyanobacteria: isolation and structural elucidation of gallinamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

A Technical Guide to the Covalent Inhibition Mechanism of Gallinamide A

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gallinamide A, a cyclic depsipeptide isolated from marine cyanobacteria, has emerged as a potent and selective covalent inhibitor of the human cysteine protease, Cathepsin L.[1][2] Its irreversible mechanism of action, high potency, and selectivity make it a valuable pharmacological tool and a promising scaffold for therapeutic development against diseases involving Cathepsin L, including cancer, parasitic infections, and viral entry.[2][3] This document provides an in-depth technical overview of Gallinamide A's mechanism of covalent inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Covalent Inhibition

Gallinamide A functions as an irreversible, mechanism-based inhibitor that covalently modifies its primary biological target, human Cathepsin L.[1][4][5] The inhibition follows a two-step process: an initial, reversible binding event to the enzyme's active site, followed by an irreversible chemical reaction that forms a permanent covalent bond.

-

The Reactive Warhead: The key structural feature responsible for Gallinamide A's covalent reactivity is an α,β-unsaturated imide moiety, which functions as a Michael acceptor.[6][7][8] This electrophilic "warhead" is primed to react with a nucleophile.

-

The Target Residue: The reaction occurs with the highly nucleophilic thiol group of the catalytic cysteine residue (e.g., Cys25 in human Cathepsin L) located within the enzyme's active site.[6]

-

The Reaction: The proposed and biochemically supported mechanism is a Michael addition reaction.[1][7] The cysteine thiol attacks the β-carbon of the unsaturated system, leading to the formation of a stable thioether bond and rendering the enzyme permanently inactive.[7]

The process can be summarized as: E + I ⇌ E·I → E-I * Where E is the active enzyme, I is Gallinamide A, E·I is the reversible non-covalent complex, and E-I * is the final, irreversibly inactivated covalent adduct.

References

- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallinamide A - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Gallinamide A: A Deep Dive into its Structure-Activity Relationship as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structure-activity relationship (SAR) of gallinamide A, a potent, irreversible inhibitor of cysteine proteases. Initially identified for its modest antimalarial properties, gallinamide A has since emerged as a promising scaffold for the development of therapeutics against a range of diseases, including cancer and parasitic infections, owing to its potent inhibition of enzymes like human cathepsin L and Trypanosoma cruzi cruzain.[1][2][3] This document provides a comprehensive overview of the key structural motifs of gallinamide A and its analogs that govern their biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Structure and Mechanism of Action

Gallinamide A is a cyclic depsipeptide of marine cyanobacterial origin.[2] Its inhibitory activity is primarily attributed to its electrophilic enamide moiety, which acts as a Michael acceptor for the active site cysteine residue of target proteases.[4][5] This results in the formation of a covalent, irreversible bond, leading to the inactivation of the enzyme.[4] The interaction is highly selective for certain cysteine proteases, particularly those of the papain superfamily.[2][4]

The key structural features of gallinamide A include an N-terminal N,N-dimethylisoleucine residue, a central peptide core, and a C-terminal methylmethoxypyrrolinone (MMP) head group.[5] Modifications to each of these regions have been systematically explored to understand their impact on potency and selectivity, providing a rich dataset for SAR analysis.

Structure-Activity Relationship of Gallinamide A Analogs

The following tables summarize the quantitative data from various studies on gallinamide A and its synthetic analogs, highlighting the impact of structural modifications on their inhibitory activity against key cysteine proteases.

Table 1: SAR of Gallinamide A Analogs against Human Cathepsin L

| Compound | Modification from Gallinamide A (1) | Ki (nM) | kinact/Ki (M-1s-1) | IC50 (nM) |

| 1 (Gallinamide A) | - | - | 8,730,000 | 5.0[4] |

| 5 | Modification at the N-terminus | - | - | - |

| 10 | Inclusion of a leucine side chain at the fifth residue | 0.094 ± 0.01 | 8,730,000 ± 918,000 | - |

| 11 | Modification at the N-terminus | Sub-nanomolar | - | - |

Data sourced from multiple studies.[1][4]

Table 2: SAR of Gallinamide A Analogs against Trypanosoma cruzi Cruzain and Intracellular Amastigotes

| Compound | Modification from Gallinamide A (1) | Cruzain IC50 (nM) | T. cruzi Amastigote LD50 (nM) |

| 1 (Gallinamide A) | - | 0.26 ± 0.02 | 14.7 ± 2.3 |

| 5 | Modification at the N-terminus | - | 5.1 ± 1.4 |

Data sourced from a study on gallinamide A analogs as anti-Chagas agents.[1]

Table 3: SAR of Gallinamide A Analogs against Falcipain-2, Falcipain-3, and Plasmodium falciparum

| Compound | Modification from Gallinamide A | FP-2 IC50 (nM) | FP-3 IC50 (nM) | P. falciparum (3D7) IC50 (nM) |

| Gallinamide A | - | - | - | 8.4 µM[2] |

| Analog 1 | - | 6.78 | 292 | 89.3 |

Data sourced from a study on gallinamide A analogs as antimalarials.[6]

Key Experimental Protocols

Cathepsin L Inhibition Assay

Objective: To determine the inhibitory potency of gallinamide A and its analogs against human cathepsin L.

Methodology:

-

Recombinant human cathepsin L is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5) for a defined period (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition.[4]

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

The initial reaction rates are calculated and plotted against the inhibitor concentration.

-

IC50 values are determined by fitting the data to a dose-response curve. For irreversible inhibitors, the kinetic parameters Ki and kinact are determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.[4]

Trypanosoma cruzi Intracellular Amastigote Assay

Objective: To assess the efficacy of gallinamide A analogs against the intracellular replicative stage of T. cruzi.

Methodology:

-

Host cells (e.g., murine macrophages or fibroblasts) are seeded in multi-well plates and infected with T. cruzi trypomastigotes.

-

After an incubation period to allow for parasite invasion and transformation into amastigotes, the extracellular parasites are removed by washing.

-

The infected cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Benznidazole is often used as a positive control.[1]

-

The viability of the intracellular amastigotes is assessed. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per cell under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing β-galactosidase) can be employed for a more high-throughput analysis.

-

The concentration of the compound that reduces the number of intracellular parasites by 50% (LD50 or EC50) is calculated. Cytotoxicity against the host cells is also assessed in parallel to determine selectivity.[1]

Falcipain Inhibition Assay

Objective: To evaluate the inhibitory activity of gallinamide A analogs against the Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3.

Methodology:

-

Recombinant falcipain-2 or falcipain-3 is incubated with a range of concentrations of the test compounds in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of a specific fluorogenic substrate.

-

The rate of substrate cleavage is measured using a fluorometer.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.[7]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of irreversible inhibition of cysteine proteases by gallinamide A.

Caption: Logical relationship in the SAR studies of gallinamide A.

Caption: General experimental workflow for gallinamide A SAR studies.

References

- 1. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallinamide A - Wikipedia [en.wikipedia.org]

- 3. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of gallinamide A analogues as potent falcipain inhibitors and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

Gallinamide A TFA: A Potent and Selective Inhibitor of Cathepsin L

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gallinamide A, a potent and selective irreversible inhibitor of the endo-lysosomal cysteine protease, cathepsin L. Particular focus is given to the trifluoroacetic acid (TFA) salt of gallinamide A, a common formulation for research and development. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the role of cathepsin L in significant signaling pathways, providing a valuable resource for professionals in drug discovery and biomedical research.

Introduction to Gallinamide A and Cathepsin L

Gallinamide A is a natural product first isolated from marine cyanobacteria.[1] It has been identified as a highly potent, selective, and irreversible inhibitor of human cathepsin L.[2][3] Its mechanism of action involves a Michael addition from the active site cysteine of the protease to the enamide core of gallinamide A, forming a covalent bond.[2][3] The trifluoroacetic acid (TFA) salt of gallinamide A is often used in research settings to improve the stability and solubility of the compound, while retaining its potent biological activity.[4][5]

Cathepsin L is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes.[6][7] In normal physiology, it plays a crucial role in protein degradation and turnover within the lysosome.[6] However, its dysregulation and extracellular activity are implicated in various diseases, including cancer metastasis, viral entry (such as SARS-CoV-2), and inflammatory conditions.[1][6][7] This makes cathepsin L a compelling therapeutic target for a variety of diseases.

Quantitative Inhibitory Data

The inhibitory potency of gallinamide A and its analogs against cathepsin L and other related cysteine proteases has been extensively studied. The following tables summarize key quantitative data from in vitro enzymatic assays.

Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsins [2][3][8][9]

| Compound | Target Enzyme | Pre-incubation Time | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) |

| Gallinamide A | Cathepsin L | 0 min | 47 | - | - |

| Gallinamide A | Cathepsin L | 30 min | 5.0 | 4.67 ± 0.40 | 901,000 |

| Gallinamide A | Cathepsin V | 30 min | 140 | - | - |

| Gallinamide A | Cathepsin B | 30 min | 1600 | - | - |

| Gallinamide A | Cathepsin K | - | >10,000 | - | - |

| Gallinamide A | Cathepsin S | - | >10,000 | - | - |

Table 2: Inhibitory Activity of Gallinamide A Analogs against Human Cathepsin L [8][10][11]

| Analog | Modification | IC50 (pM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) |

| Gallinamide A (1) | - | 17.6 | 4.67 | 901,000 |

| Analog 5 | - | - | - | - |

| Analog 10 | Leucine at 5th residue | - | 0.094 ± 0.01 | 8,730,000 |

| Analog 17 | Hydrogenated enamide | - | - | - |

| Analog 19 | - | 6 | - | - |

| Analog 20 | - | 17 | - | - |

| Analog 23 | - | 11 | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving cathepsin L and workflows for relevant experimental protocols.

Signaling Pathways

Caption: Role of secreted Cathepsin L in promoting cancer cell invasion and metastasis.

Caption: Mechanism of SARS-CoV-2 entry via the endosomal pathway and its inhibition by Gallinamide A.

Experimental Workflows

Caption: Workflow for determining the IC50 of Gallinamide A against Cathepsin L.

Caption: Workflow for assessing the inhibition of Cathepsin L activity using the DCG-04 probe.

Experimental Protocols

Cathepsin L Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of gallinamide A against recombinant human cathepsin L using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin L

-

Gallinamide A TFA

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

DMSO

-

384-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

-

Prepare a stock solution of Z-FR-AMC in DMSO. Dilute to the final working concentration in assay buffer.

-

Dilute recombinant human cathepsin L to its final working concentration in assay buffer.

-

-

Pre-incubation:

-

Add 5 µL of the gallinamide A serial dilutions (or vehicle control - DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 10 µL of the diluted cathepsin L solution to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.[2]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 5 µL of the Z-FR-AMC substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[14]

-

Take readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Activity-Based Probe (ABP) Assay for Cathepsin L

This protocol assesses the ability of gallinamide A to block the binding of a covalent, activity-based probe to the active site of cathepsin L.

Materials:

-

Cell lysates or recombinant human cathepsin L

-

This compound

-

Lysis Buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Sample Preparation:

-

Prepare cell lysates containing active cathepsin L or use a solution of recombinant cathepsin L.

-

-

Inhibitor Incubation:

-

Incubate the cell lysate or recombinant enzyme with varying concentrations of gallinamide A (or vehicle control) for 30 minutes at room temperature.[2]

-

-

Probe Labeling:

-

Add the DCG-04 probe to each sample and incubate for an additional 30-60 minutes at room temperature.

-

-

SDS-PAGE and Western Blotting:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then probe with streptavidin-HRP to detect the biotinylated DCG-04.

-

-

Visualization:

-

Add a chemiluminescent substrate and visualize the bands using an imaging system. A decrease in band intensity in the presence of gallinamide A indicates inhibition of cathepsin L activity.[2]

-

Conclusion

Gallinamide A is a powerful and selective tool for studying the function of cathepsin L. Its irreversible mode of action and high potency make it a valuable lead compound for the development of therapeutics targeting diseases where cathepsin L is dysregulated. The TFA salt provides a stable and convenient form for research applications. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize gallinamide A in their studies of cathepsin L and its role in health and disease.

References

- 1. medrxiv.org [medrxiv.org]

- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay: Inhibition of cathepsin L (unknown origin) using Z-FR-AMC as substrate preincubated for 30 mins followed by substrate addition and further inc... - ChEMBL [ebi.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 17. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

Gallinamide A TFA: A Technical Guide to its Selectivity for Cathepsin Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory activity of Gallinamide A, a potent natural product isolated from marine cyanobacteria, against various cathepsin subtypes. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides and natural product analogs, and the data presented herein pertains to the active Gallinamide A molecule.

Gallinamide A has emerged as a significant lead compound in drug discovery due to its potent and selective irreversible inhibition of human cathepsin L.[1][2][3][4] Its mechanism of action involves a covalent interaction with the active site cysteine of the protease, mediated by its reactive Michael acceptor enamide.[2][3][5] This guide synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of its selectivity profile.

Quantitative Inhibitory Activity of Gallinamide A

The inhibitory potency of Gallinamide A has been evaluated against several human cysteine cathepsins. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Cathepsin Subtype | IC50 (nM) | Ki (nM) | k_inact / Ki (M⁻¹s⁻¹) | Pre-incubation Time (min) | Notes | Reference |

| Human Cathepsin L | 5.0 | 4.67 ± 0.40 | 901,000 | 30 | Potent, irreversible inhibition.[1][2] | [1][2] |

| 47 | - | - | 0 | Demonstrates time-dependent inhibition.[2] | [2] | |

| 17.6 pM | - | - | - | Reported as a potent inhibitor.[6] | [6] | |

| Human Cathepsin V | 140 | - | - | 30 | 28-fold less potent than against Cathepsin L.[2] | [2] |

| Human Cathepsin B | 1600 | - | - | 30 | 320-fold less potent than against Cathepsin L.[2][5] | [2][5] |

| Human Cathepsin H | >10,000 | - | - | - | Inactive at the highest tested concentrations.[2] | [2] |

| Human Cathepsin K | - | - | - | - | Data not available in the reviewed literature. | |

| Human Cathepsin S | - | - | - | - | Data not available in the reviewed literature. | |

| Cruzain (T. cruzi) | 0.26 ± 0.02 | - | - | - | Potent inhibition of the homologous parasitic protease.[1] | [1] |

| Falcipain-2 (P. falciparum) | 6.78 | - | - | - | Potent inhibition of the malarial protease.[7] | [7] |

| Falcipain-3 (P. falciparum) | 292 | - | - | - | Moderate inhibition.[7] | [7] |

Experimental Protocols

The determination of the inhibitory activity and selectivity of Gallinamide A involves several key experimental procedures. The following are detailed methodologies based on the cited literature.

Enzyme Inhibition Assays

Objective: To determine the IC50 values of Gallinamide A against various cathepsin subtypes.

Materials:

-

Recombinant human cathepsins (L, V, B, H)

-

Gallinamide A

-

Fluorogenic substrate (e.g., Cbz-FR-AMC for Cathepsins L and V, Cbz-RR-AMC for Cathepsin B)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Recombinant cathepsin enzymes are pre-activated in the assay buffer.

-

A dilution series of Gallinamide A is prepared in the assay buffer.

-

The enzyme solution is incubated with varying concentrations of Gallinamide A for a specified pre-incubation time (e.g., 0 or 30 minutes) at room temperature.[2]

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

The rate of substrate hydrolysis is calculated from the linear portion of the progress curves.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Irreversible Inhibition

Objective: To determine the kinetic parameters (Ki and k_inact) for the irreversible inhibition of Cathepsin L by Gallinamide A.

Procedure:

-

Enzyme, inhibitor, and substrate are mixed, and product formation is monitored continuously for an extended period (e.g., 90 minutes).[1]

-

The resulting progress curves are fitted to a model for irreversible inhibition, which accounts for the initial reversible binding step (Ki) and the subsequent irreversible inactivation step (k_inact).[1]

-

The second-order rate constant (k_inact / Ki) is calculated to assess the overall inhibitory potency.[1]

Preincubation-Dilution Experiments

Objective: To confirm the irreversible mode of inhibition.

Procedure:

-

Cathepsin L is pre-incubated with a high concentration of Gallinamide A (e.g., 10-fold the IC50) for a set time (e.g., 30 minutes) to allow for covalent bond formation.[2]

-

The enzyme-inhibitor mixture is then rapidly diluted to a concentration where the inhibitor is well below its IC50 value (e.g., 0.1-fold the IC50).[2]

-

Enzyme activity is immediately measured after dilution.

-

For an irreversible inhibitor, the enzyme activity will remain low and will not recover over time, as the covalent bond is not easily broken upon dilution.[2][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action and the selectivity profile of Gallinamide A.

Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

Caption: Selectivity profile of Gallinamide A for various cathepsin subtypes.

References

- 1. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gallinamide A - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

The Natural Provenance of Gallinamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a potent and selective depsipeptide inhibitor of human cathepsin L, has emerged as a significant natural product with therapeutic potential in various diseases, including parasitic infections and cancer. This technical guide provides an in-depth exploration of the natural source of Gallinamide A, detailing its isolation from marine cyanobacteria, its biological activities with corresponding quantitative data, and the experimental protocols for its extraction and characterization. Furthermore, this guide illustrates the proposed biosynthetic pathway, the detailed experimental workflow for its isolation, and its mechanism of action through comprehensive diagrams.

Natural Source and Ecology

Gallinamide A is a secondary metabolite produced by marine cyanobacteria.[1][2][3] It was first isolated from a Panamanian collection of Schizothrix species.[1][3] This red-tipped cyanobacterium was collected by hand using scuba from a tropical reef near Piedras Gallinas on the Caribbean coast of Panama at a depth of 12-15 meters.[4][5][6] Subsequently, Gallinamide A, also named symplostatin 4, was independently isolated from a Floridian collection of Symploca species in Key Largo.[1][2][3] These findings highlight tropical and subtropical marine environments as key ecosystems harboring cyanobacterial species with the capacity to produce this bioactive compound.

Biosynthesis of Gallinamide A

The biosynthesis of Gallinamide A is proposed to occur via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) pathway, which is a common route for the production of complex depsipeptides in cyanobacteria.[7] While the specific gene cluster responsible for Gallinamide A synthesis has not been fully characterized, a hypothetical pathway can be inferred based on its structure, which contains several non-proteinogenic amino acids and a polyketide-derived moiety.

Proposed Biosynthetic Pathway

The assembly of Gallinamide A likely involves the sequential addition of amino acid and keto acid precursors by a large, multi-modular NRPS/PKS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific building block. The process would include modification steps such as N-methylation and the formation of the terminal methyl-methoxypyrrolinone moiety.

Caption: Proposed biosynthetic pathway of Gallinamide A.

Biological Activity and Quantitative Data

Gallinamide A exhibits a range of biological activities, most notably its potent and selective inhibition of human cathepsin L.[1][8] This activity underpins its potential as an antimalarial, antiparasitic, and anticancer agent.[1][3] The quantitative data for its bioactivity are summarized in the tables below.

Antiparasitic and Cytotoxic Activity

| Target Organism/Cell Line | Assay | IC50 / TC50 (µM) | Reference |

| Plasmodium falciparum (W2 strain) | Antimalarial activity | 8.4 | [1][4][5] |

| Vero cells (mammalian) | Cytotoxicity | 10.4 | [1][4][5] |

| Leishmania donovani | Antileishmanial activity | 9.3 | [1][4][5] |

| Trypanosoma cruzi | Antitrypanosomal activity | >16.9 (inactive) | [1][4][5] |

| HeLa cervical cancer cells | Cytotoxicity | 12 | [1] |

| HT-29 colon adenocarcinoma cells | Cytotoxicity | >10 (inactive) | [1] |

Cathepsin L Inhibition

| Enzyme | Inhibition Assay | IC50 (nM) | Pre-incubation Time | Reference |

| Human Cathepsin L | Fluorogenic substrate | 47 | 0 min | [9] |

| Human Cathepsin L | Fluorogenic substrate | 5.0 | 30 min | [7][9][10] |

| Human Cathepsin V | Fluorogenic substrate | ~140 | 30 min | [9] |

| Human Cathepsin B | Fluorogenic substrate | ~1600 | 30 min | [9] |

Experimental Protocols

Collection and Extraction of Cyanobacterial Biomass

-

Collection: The cyanobacterium Schizothrix sp. (44.3 g dry weight) was collected by hand using SCUBA from a depth of 12-15 meters.[4][5] The collected material was immediately frozen and stored at -20°C until extraction.[5]

-

Extraction: The frozen cyanobacterial biomass was thawed and exhaustively extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (6 x 500 mL).[5][6] The combined organic extracts were then partitioned against water (300 mL) to remove salts and polar impurities.[5][6] The organic layer was concentrated in vacuo to yield a crude extract (556 mg of a dark brown gum).[5][6]

Isolation and Purification of Gallinamide A

The following workflow outlines the bioassay-guided fractionation process used to isolate Gallinamide A.

Caption: Experimental workflow for the isolation of Gallinamide A.

Structural Elucidation

The planar structure and absolute configuration of Gallinamide A were determined using a combination of spectroscopic and chemical methods:

-

Mass Spectrometry: High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) was used to determine the molecular formula.[6]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the planar structure and assign proton and carbon resonances.[2]

-

Chiral HPLC Analysis: The absolute configurations of the amino acid and isocaproic acid subunits were determined by chiral HPLC analysis of the acid hydrolysate after derivatization.[4]

Mechanism of Action: Inhibition of Cathepsin L

Gallinamide A is a potent, selective, and irreversible inhibitor of human cathepsin L.[3] Its mechanism of action involves the covalent modification of the active site cysteine residue of the enzyme. The α,β-unsaturated enamide moiety in Gallinamide A acts as a Michael acceptor, reacting with the nucleophilic thiol group of the catalytic cysteine.[8]

Caption: Mechanism of covalent inhibition of Cathepsin L by Gallinamide A.

Conclusion

Gallinamide A, a natural product from marine cyanobacteria, represents a promising scaffold for the development of novel therapeutics. Its potent and selective inhibition of cathepsin L provides a clear mechanism for its observed antiparasitic and potential anticancer activities. The detailed methodologies for its isolation and characterization provided herein offer a valuable resource for researchers in natural products chemistry, pharmacology, and drug discovery. Further investigation into its biosynthetic pathway could enable synthetic biology approaches for the production of Gallinamide A and its analogs, facilitating future preclinical and clinical development.

References

- 1. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial peptides from marine cyanobacteria: isolation and structural elucidation of gallinamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gallinamide A - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vliz.be [vliz.be]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

Gallinamide A TFA: A Technical Guide to its Application as a Chemical Probe for Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gallinamide A trifluoroacetate (TFA) as a potent and selective chemical probe for human Cathepsin L (CatL). Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a valuable tool for studying the function and activity of this critical cysteine protease.[1][2][3] Its high potency, selectivity, and irreversible mechanism of action make it an ideal probe for target validation and drug discovery efforts.

Introduction to Cathepsin L and Chemical Probes

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[4] However, dysregulated Cathepsin L activity has been implicated in a range of pathologies, such as cancer metastasis, osteoporosis, and viral entry, making it a significant therapeutic target.[4][5] Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. An ideal chemical probe for Cathepsin L would exhibit high potency, selectivity over other related proteases, and a well-defined mechanism of action.

Gallinamide A: A Potent Covalent Inhibitor of Cathepsin L

Gallinamide A is a modified tetrapeptide that has been identified as a highly potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2][3] Its unique structure contains an α,β-unsaturated Michael acceptor system within an enamide pharmacophore, which is key to its mechanism of action.[2][6][7]

Mechanism of Action

Gallinamide A functions as an irreversible covalent inhibitor of Cathepsin L. The proposed mechanism involves the nucleophilic attack of the active site cysteine residue (Cys25) of Cathepsin L on the electrophilic β-carbon of the enamide Michael acceptor in Gallinamide A.[1][2] This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. Molecular docking and dynamics simulations have supported this hypothesis, showing the enamide positioned in close proximity to the catalytic cysteine in the enzyme's active site.[1][2][6]

Caption: Proposed mechanism of irreversible covalent inhibition of Cathepsin L by Gallinamide A.

Quantitative Inhibitory Profile of Gallinamide A

Gallinamide A demonstrates exceptional potency against Cathepsin L, with reported IC50 values in the picomolar to low nanomolar range.[8][9] Its selectivity is also noteworthy, showing significantly less activity against other closely related human cysteine cathepsins such as Cathepsin B, V, K, and S.[1][8] This selectivity is crucial for its use as a chemical probe, as it minimizes off-target effects.

| Compound | Target | IC50 | Ki | k_inact/Ki (M⁻¹s⁻¹) | Selectivity vs. CatL | Reference |

| Gallinamide A | Cathepsin L | 5.0 nM | 4.67 ± 0.40 nM | 901,000 | - | [1][6] |

| Cathepsin V | 140 nM | - | - | 28-fold | [1] | |

| Cathepsin B | 1600 nM | - | - | 320-fold | [1] | |

| Gallinamide A | Cathepsin L | 17.6 pM | - | - | - | [8][9] |

| Cathepsin B | ~100 nM | - | - | ~5680-fold | [8] | |

| Cathepsin V | ~10 nM | - | - | ~568-fold | [8] | |

| Cathepsin K | ~1 nM | - | - | ~57-fold | [8] | |

| Cathepsin S | ~100 nM | - | - | ~5680-fold | [8] | |

| Analog 10 | Cathepsin L | - | 0.094 ± 0.01 nM | 8,730,000 | - | [6] |

Note: IC50 values can vary based on experimental conditions, such as pre-incubation time. A 30-minute pre-incubation of Gallinamide A with Cathepsin L increased its potency from an IC50 of 47 nM to 5.0 nM.[1][10]

Key Experimental Protocols

The following sections detail the methodologies used to characterize Gallinamide A as a Cathepsin L inhibitor.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of Gallinamide A required to inhibit 50% of Cathepsin L activity.

-

Reagents: Recombinant human Cathepsin L, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), fluorogenic substrate (e.g., Z-FR-AMC), Gallinamide A TFA stock solution in DMSO, and 96-well plates.

-

Procedure: a. Prepare serial dilutions of Gallinamide A in assay buffer. b. In a 96-well plate, add the Cathepsin L enzyme to each well containing the different concentrations of Gallinamide A. c. Incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at room temperature. This pre-incubation step is crucial for time-dependent inhibitors like Gallinamide A.[1] d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the fluorescence increase over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC). f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Irreversibility Assessment: Preincubation-Dilution Assay

This experiment distinguishes between reversible and irreversible inhibitors.

-

Principle: An enzyme-inhibitor mixture is incubated at high concentrations and then rapidly diluted. A reversible inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor will remain bound, and activity will not be recovered.[1][10]

-

Procedure: a. Incubate Cathepsin L (at 100x the final assay concentration) with Gallinamide A (at 10x its IC50 value) for 30 minutes in a small volume.[1][10] b. As a control, incubate the enzyme with vehicle (DMSO). c. Rapidly dilute the mixture 100-fold into assay buffer containing the fluorogenic substrate. This dilution reduces the inhibitor concentration to 0.1x its IC50.[1][10] d. Immediately measure the enzymatic activity. e. Expected Outcome: For Gallinamide A, the enzyme activity will remain low (around 10-12% of the control), indicating irreversible inhibition.[1]

Activity-Based Probe (ABP) Competition Assay

This assay confirms target engagement in a more complex biological sample by assessing the ability of Gallinamide A to compete with a known, labeled cysteine protease probe.

-

Reagents: Cathepsin L, Gallinamide A, a broad-spectrum cysteine protease activity-based probe (e.g., DCG-04, which is biotin-labeled), SDS-PAGE reagents, and streptavidin-HRP for Western blotting.

-

Procedure: a. Pre-incubate Cathepsin L with varying concentrations of Gallinamide A for 30 minutes.[1] b. Add the biotin-labeled ABP (e.g., DCG-04) to the mixture and incubate to allow it to label any remaining active enzyme. c. Quench the reaction and separate the proteins by SDS-PAGE. d. Transfer the proteins to a membrane and probe with streptavidin-HRP to visualize the biotin-labeled (active) Cathepsin L. e. Expected Outcome: Increasing concentrations of Gallinamide A will lead to a decrease in the signal from the biotinylated ABP, demonstrating that Gallinamide A blocks the active site of Cathepsin L. Complete inhibition of labeling was observed at 333 nM Gallinamide A.[1][10]

Caption: Workflow for an activity-based probe (ABP) competition assay.

Kinetic Analysis of Irreversible Inhibition

To determine the kinetic constants for an irreversible inhibitor, such as the second-order rate constant (k_inact/Ki), progress curves of the enzymatic reaction are analyzed at various inhibitor concentrations.

-

Procedure: a. Perform the Cathepsin L activity assay as described in 4.1, but collect fluorescence readings over a longer period to generate full progress curves. b. Fit the progress curve data to a kinetic model for irreversible inhibition using non-linear regression software. c. This analysis will yield kinetic constants such as k_inact (the maximal rate of inactivation) and Ki (the initial reversible binding affinity). The overall potency of the irreversible inhibitor is best represented by the k_inact/Ki ratio.[6]

Molecular Docking Protocol

Computational docking is used to predict the binding mode of Gallinamide A in the active site of Cathepsin L.

-

Software: Molecular operating environment (MOE) or Schrödinger's Glide are commonly used.[6][10]

-

Procedure: a. Obtain the crystal structure of human Cathepsin L from the Protein Data Bank (PDB). b. Prepare the protein structure by adding hydrogens, assigning protonation states, and energy minimizing the structure. c. Generate a 3D conformer of Gallinamide A. d. Define the docking site based on the location of the catalytic residues (Cys25, His163).[10] e. Run the docking algorithm (e.g., induced fit docking) to place Gallinamide A into the active site. f. Score and rank the resulting poses based on parameters like binding energy and proximity of the reactive enamide to the catalytic cysteine.[6]

Structure-Activity Relationship (SAR) Insights

Synthetic modification of the Gallinamide A scaffold has provided insights into the structural features crucial for its activity.

-

Cyclic Head Group: The cyclic methylmethoxypyrrolinone (MMP) residue is critical for positioning the enone pharmacophore correctly for reaction with the active site cysteine.[6]

-

Amino Acid Residues: Modifications to the amino acid side chains can significantly impact potency. For instance, replacing an isoleucine with a leucine at a specific position resulted in an analog (Compound 10) with a Ki of 0.094 nM, a significant improvement over the parent compound.[6]

Caption: Key structural features of Gallinamide A contributing to its inhibitory activity.

Conclusion

References

- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gallinamide A - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

The Role of the Enamide Warhead in Gallinamide A: A Covalent Inhibitor of Cysteine Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective inhibitor of cysteine proteases, with a particular affinity for human cathepsin L.[1][2] Its unique chemical architecture, featuring a reactive enamide "warhead," has garnered significant interest in the field of drug discovery for its potential in developing novel therapeutics for a range of diseases, including cancer, parasitic infections, and viral diseases.[3][4][5] This technical guide provides a comprehensive overview of the critical role of the enamide moiety in the mechanism of action of Gallinamide A, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The Enamide Warhead: A Key to Irreversible Inhibition

The central feature of Gallinamide A's inhibitory activity is its α,β-unsaturated enamide system. This electrophilic functional group acts as a Michael acceptor, a key feature for its covalent and irreversible mode of inhibition.[6]

Mechanism of Action: Michael Addition

The inhibitory mechanism of Gallinamide A proceeds through a covalent Michael addition reaction. The nucleophilic thiol group of the active site cysteine residue of the target protease attacks the β-carbon of the enamide double bond. This forms a stable, irreversible covalent bond between the inhibitor and the enzyme, thereby inactivating it.[1][6] Molecular docking and dynamics simulations have confirmed that the enamide is positioned in close proximity (<4 Å) to the catalytic cysteine in the active site of cathepsin L, facilitating this reaction.[1] The irreversible nature of this inhibition has been experimentally verified through preincubation-dilution and activity-probe experiments.[1][6]

Quantitative Analysis of Gallinamide A and Analog Activity

The potency and selectivity of Gallinamide A and its synthetic analogs have been extensively studied. The following tables summarize key quantitative data, highlighting the structure-activity relationships (SAR) centered around the enamide warhead and other structural modifications.

| Compound | Target Protease | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |

| Gallinamide A | Human Cathepsin L | 5.0 (with 30 min preincubation) | 4.67 ± 0.40 | 901,000 | [6][7] |

| Human Cathepsin V | 140 (with 30 min preincubation) | - | - | [6] | |

| Human Cathepsin B | 1600 (with 30 min preincubation) | - | - | [6] | |

| Cruzain | 0.26 ± 0.02 | - | - | [7] | |

| Analog 5 | Cruzain | 5.1 ± 1.4 | - | - | [7] |

| Analog 10 | Human Cathepsin L | - | 0.0937 ± 0.01 | 8,730,000 | [7][8] |

| Analog 17 (Hydrogenated enamide) | Human Cathepsin L | Reversible inhibitor | - | - | [7] |

Table 1: Inhibitory Potency of Gallinamide A and Key Analogs. This table showcases the potent and selective inhibition of human cathepsin L by Gallinamide A. Notably, the significantly reduced or reversible activity of analogs with a saturated enamide bond (e.g., Analog 17) underscores the critical role of the Michael acceptor functionality.[7]

| Modification | Effect on Activity | Rationale |

| Saturation of the enamide double bond | Drastic reduction or loss of irreversible inhibitory activity | The α,β-unsaturated system is essential for the Michael addition reaction with the catalytic cysteine. |

| Modification of the N-terminal region | Tolerated, can modulate potency and selectivity | This region is involved in interactions with the S2 and S3 pockets of the protease, influencing binding affinity. |

| Modification of the C-terminal pyrrolinone moiety | Can be modified to improve potency and pharmacokinetic properties | This part of the molecule contributes to the overall binding and can be altered to fine-tune activity. |

Table 2: Structure-Activity Relationship (SAR) Summary. This table outlines the general SAR trends observed for Gallinamide A analogs, emphasizing the indispensable nature of the enamide warhead.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of covalent inhibitors like Gallinamide A. The following are protocols for key experiments cited in the literature.

Protocol 1: Cathepsin L Inhibition Assay (Kinetic Analysis)

This protocol is adapted from methodologies described for determining the kinetic parameters of Gallinamide A's inhibition of human cathepsin L.[6][7]

Materials:

-

Recombinant human cathepsin L

-

Gallinamide A or analog (in DMSO)

-

Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 4 mM DTT, 1 mM EDTA, pH 5.5

-

Fluorogenic substrate: Z-Phe-Arg-AMC (10 µM final concentration)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of a pre-diluted solution of human cathepsin L (e.g., 100 ng/mL) to each well to initiate the preincubation.

-

For time-dependent inhibition, incubate the plate at room temperature for a set period (e.g., 30 minutes). For immediate inhibition, proceed directly to the next step.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-90 minutes) using a fluorescence plate reader.

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

-

Determine IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

For irreversible inhibitors, calculate the second-order rate constant (kinact/Ki) by plotting the observed pseudo-first-order rate constants (kobs) against the inhibitor concentration.

Protocol 2: Preincubation-Dilution Assay for Irreversibility

This assay is designed to differentiate between reversible and irreversible inhibitors.[6]

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare a concentrated solution of human cathepsin L (e.g., 100-fold the final assay concentration).

-

Prepare a concentrated solution of Gallinamide A (e.g., 10-fold its IC50 value).

-

In a small volume (e.g., 2 µL), preincubate the concentrated enzyme and inhibitor for 30 minutes at room temperature.

-

Rapidly dilute the enzyme-inhibitor mixture 100-fold into a larger volume of Assay Buffer containing the fluorogenic substrate Z-Phe-Arg-AMC at its final working concentration. This dilution reduces the inhibitor concentration to a level that would cause minimal inhibition if it were a reversible inhibitor (e.g., 0.1-fold the IC50).

-

Immediately monitor the fluorescence signal over an extended period (e.g., 2 hours).

-

Interpretation:

-

Reversible inhibitor: A rapid increase in fluorescence will be observed as the inhibitor dissociates from the enzyme upon dilution.

-

Irreversible inhibitor: The rate of fluorescence increase will remain low and constant, indicating that the enzyme remains inhibited even after dilution.

-

Protocol 3: Activity-Based Protein Profiling (ABPP)

ABPP is used to visualize the covalent modification of the target enzyme in a complex biological sample.[6]

Materials:

-

Cell lysate or purified enzyme

-

Gallinamide A or analog

-

Activity-based probe (ABP) for cysteine proteases (e.g., DCG-04, a biotinylated E-64 analog)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot apparatus and reagents

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Preincubate the proteome (cell lysate) or purified enzyme with varying concentrations of Gallinamide A for 30 minutes at 37°C.

-

Add the activity-based probe (e.g., DCG-04) to the samples and incubate for a further 30-60 minutes at 37°C to label the active cysteine proteases.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with streptavidin-HRP conjugate to detect the biotinylated ABP-labeled proteins.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Interpretation: A decrease in the intensity of the band corresponding to the target protease in the presence of Gallinamide A indicates that the inhibitor has covalently modified the active site, preventing the binding of the ABP.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Figure 1: Mechanism of irreversible inhibition of cysteine proteases by Gallinamide A.

Figure 2: Downstream consequences of Cathepsin L inhibition by Gallinamide A.

Figure 3: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

The enamide warhead of Gallinamide A is the cornerstone of its potent and irreversible inhibition of cysteine proteases, most notably cathepsin L. Its mechanism of action, a covalent Michael addition, has been firmly established through a combination of kinetic studies, activity-based protein profiling, and computational modeling. The structure-activity relationship data from numerous synthetic analogs consistently demonstrate the indispensability of the enamide's electrophilic character for covalent modification of the target enzyme. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate Gallinamide A and its analogs. The continued exploration of this natural product's unique mode of action holds significant promise for the development of targeted covalent inhibitors for a variety of therapeutic applications.

References

- 1. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gallinamide A - Wikipedia [en.wikipedia.org]

- 3. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]

Gallinamide A: A Potent Cysteine Protease Inhibitor with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a linear depsipeptide of marine cyanobacterial origin, has emerged as a promising scaffold for the development of novel therapeutics. Initially identified for its modest antimalarial activity, subsequent research has revealed its primary mechanism of action as a potent, selective, and irreversible inhibitor of human cathepsin L. This cysteine protease is a critical mediator in a variety of pathological processes, including cancer metastasis, parasitic infections, and viral entry. This technical guide provides a comprehensive overview of the current understanding of Gallinamide A, its mechanism of action, and its potential therapeutic applications. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Gallinamide A is a natural product first isolated from the marine cyanobacterium Schizothrix spp.[1][2]. Its structure features several unique moieties, including an N,N-dimethyl-isoleucine terminus and a reactive α,β-unsaturated enamide, which is crucial for its irreversible inhibitory activity[3][4]. The primary molecular target of Gallinamide A has been identified as human cathepsin L, a lysosomal cysteine protease that is frequently dysregulated in various diseases[5][6][7]. The potent and selective inhibition of this enzyme positions Gallinamide A and its analogs as attractive candidates for therapeutic intervention in oncology, infectious diseases, and virology.

Mechanism of Action

Gallinamide A acts as a covalent, irreversible inhibitor of cathepsin L[3][5]. The proposed mechanism involves a Michael addition reaction where the active site cysteine residue of cathepsin L attacks the electrophilic β-carbon of the enamide "warhead" in Gallinamide A[4][7]. This covalent modification permanently inactivates the enzyme. Molecular docking and dynamics simulations have further elucidated the binding mode, highlighting a stable interaction within the active site, supported by a network of hydrogen bonds[5][7]. This irreversible binding contributes to its high potency and prolonged duration of action.

Quantitative Bioactivity Data

The biological activity of Gallinamide A and its synthetic analogs has been extensively evaluated against a range of targets. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

| Target Enzyme | Inhibitor | Pre-incubation Time | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |

| Human Cathepsin L | Gallinamide A | 0 min | 47 | - | [5][6] |

| 30 min | 5.0 | 9000 ± 260 | [5][7] | ||

| Human Cathepsin L | Analog 10 | - | - | 8,730,000 ± 918,000 | [3] |

| Human Cathepsin V | Gallinamide A | 30 min | 140 | - | [5] |

| Human Cathepsin B | Gallinamide A | 30 min | 1600 | - | [5] |

| Human Cathepsin H | Gallinamide A | - | >10,000 | - | [5][6] |

| Cruzain (T. cruzi) | Gallinamide A | - | 0.26 ± 0.02 | - | [3] |

| Falcipain-2 (P. falciparum) | Gallinamide A analog 1 | - | 6.78 | - | [8] |

| Falcipain-3 (P. falciparum) | Gallinamide A analog 1 | - | 292 | - | [8] |

| Pathogen/Cell Line | Inhibitor | IC50 / EC50 / TC50 (µM) | Assay Type | Reference(s) |

| Plasmodium falciparum (W2 strain) | Gallinamide A | 8.4 (IC50) | Antimalarial activity | [1][2][9] |

| Vero cells | Gallinamide A | 10.4 (TC50) | Cytotoxicity | [1][2][9] |

| Leishmania donovani | Gallinamide A | 9.3 (IC50) | Anti-leishmanial activity | [1][9] |

| Trypanosoma cruzi (intracellular amastigote) | Gallinamide A | 0.0147 ± 0.0023 (LD50) | Anti-trypanosomal activity | [3] |

| Trypanosoma cruzi (intracellular amastigote) | Analog 5 | 0.0051 ± 0.0014 (LD50) | Anti-trypanosomal activity | [3][10] |

| SARS-CoV-2 (in vitro) | Gallinamide A | Nanomolar range (EC50) | Antiviral activity | [11][12] |

| HeLa cervical cancer cells | Gallinamide A | 12 (IC50) | Cytotoxicity | [1] |

| HT-29 colon adenocarcinoma cells | Gallinamide A | >17 (IC50) | Cytotoxicity | [1] |

Potential Therapeutic Applications

Oncology

Cathepsin L is overexpressed in numerous cancers and plays a crucial role in tumor invasion and metastasis[5][8]. It facilitates the degradation of the extracellular matrix (ECM), a key step for cancer cell dissemination[8]. By inhibiting cathepsin L, Gallinamide A can potentially block this process. Studies have demonstrated that selective cathepsin L inhibitors can significantly reduce tumor invasiveness and metastasis[5][6]. As cathepsin L can act extracellularly to promote metastasis, cell permeability is not a prerequisite for this therapeutic application[5].

Infectious Diseases

Gallinamide A was initially discovered due to its activity against the malaria parasite, Plasmodium falciparum[2][9]. The parasitic cysteine proteases, falcipains, are essential for hemoglobin degradation by the parasite and are validated drug targets[8][13]. Gallinamide A and its analogs have been shown to potently inhibit falcipain-2 and falcipain-3, leading to parasite death[8].

Chagas disease, caused by the parasite Trypanosoma cruzi, is another promising therapeutic area for Gallinamide A. Cruzain, a cysteine protease essential for the parasite's survival and replication, is highly homologous to human cathepsin L[3][10]. Gallinamide A and its analogs have demonstrated exquisite potency against the intracellular amastigote stage of T. cruzi at nanomolar concentrations, with minimal toxicity to host cells[3][10].

Gallinamide A has also shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis[1][9]. Cysteine proteases are known to be important for the survival and pathogenesis of Leishmania parasites.

Recent studies have shown that Gallinamide A analogs are potent inhibitors of the Schistosoma mansoni cathepsin B1 (SmCB1), a key digestive protease of the parasite, highlighting its potential as an antischistosomal agent[4][14].

Virology

Cathepsin L is a critical host factor for the entry of several viruses, including coronaviruses[11][12]. It is involved in the proteolytic processing of the viral spike (S) protein, which is necessary for the fusion of the viral and host cell membranes[11][12]. Gallinamide A and its analogs have been identified as potent inhibitors of SARS-CoV-2 infection in vitro, with EC50 values in the nanomolar range[11][12]. Targeting a host protease like cathepsin L offers the advantage of a lower likelihood of viral resistance development[11].

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of cathepsin L.

-

Principle: A fluorogenic substrate, such as Z-FR-AMC, is cleaved by active cathepsin L, releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity.

-

Materials:

-

Recombinant human cathepsin L

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Test compound (Gallinamide A or analog)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the microplate wells, add the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

-

Add a solution of recombinant human cathepsin L to all wells except the negative control.

-